1-Boc-3-(hydroxymethyl)pyrrolidine

Purity Quality Control Analytical Chemistry

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 114214-69-6), also known as 1-Boc-3-hydroxymethylpyrrolidine, is an N-Boc-protected pyrrolidine derivative with molecular formula C10H19NO3 and molecular weight 201.26 g/mol. It is a versatile heterocyclic building block widely utilized in medicinal chemistry and organic synthesis, primarily as a protected intermediate that enables selective nitrogen masking while the 3-hydroxymethyl substituent provides a reactive handle for further functionalization.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 114214-69-6
Cat. No. B054581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-(hydroxymethyl)pyrrolidine
CAS114214-69-6
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)CO
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3
InChIKeyHKIGXXRMJFUUKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 114214-69-6): Procurement Specifications and Key Identifiers


tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 114214-69-6), also known as 1-Boc-3-hydroxymethylpyrrolidine, is an N-Boc-protected pyrrolidine derivative with molecular formula C10H19NO3 and molecular weight 201.26 g/mol [1]. It is a versatile heterocyclic building block widely utilized in medicinal chemistry and organic synthesis, primarily as a protected intermediate that enables selective nitrogen masking while the 3-hydroxymethyl substituent provides a reactive handle for further functionalization . This compound is commercially available from multiple suppliers at purities ranging from ≥95% to ≥98% (HPLC), typically as a colorless to pale yellow oil with a boiling point of 289.5±13.0°C at 760 mmHg and recommended storage at 0-8°C .

Why Generic Substitution of 1-Boc-3-hydroxymethylpyrrolidine (CAS 114214-69-6) Is Scientifically Invalid


Generic substitution of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with seemingly similar N-Boc pyrrolidine analogs is scientifically untenable due to critical differences in reactive functionality, regiochemistry, and downstream synthetic compatibility. The 3-position hydroxymethyl group provides a specific, orthogonal reactivity profile that analogs with amino, hydroxyl, or differentially positioned substituents cannot replicate . The tert-butyloxycarbonyl (Boc) protecting group enables mild acidic deprotection conditions that are incompatible with alternative protecting groups such as Cbz (benzyl carbamate, requiring hydrogenolysis) or Fmoc (requiring basic conditions) [1]. Furthermore, commercial purity specifications for this compound (typically ≥97-98% by HPLC) and validated storage requirements (0-8°C) are critical for reproducible multi-step syntheses; substitution with lower-grade material or unverified analogs introduces batch-to-batch variability that compromises reaction yields and final product integrity .

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 114214-69-6): Comparative Evidence for Scientific Selection


Purity Benchmarking: 98% (HPLC) Specification for tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (114214-69-6) Versus Lower-Purity Commercial Alternatives

Commercially sourced tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 114214-69-6) is available with a certified purity of ≥98% as determined by HPLC, compared to standard industrial-grade offerings of related N-Boc pyrrolidine intermediates which are frequently supplied at 95% purity . This 3% absolute purity differential translates to substantially lower impurity burden in multi-step synthetic sequences where impurities can propagate and amplify .

Purity Quality Control Analytical Chemistry

Synthetic Yield Comparison: 95% Isolated Yield Achieved with 3-Pyrrolidine Methanol Route for CAS 114214-69-6

The synthesis of 1-Boc-3-hydroxymethylpyrrolidine from 3-pyrrolidine methanol and di-tert-butyl dicarbonate using dichloromethane and triethylamine as base provides a 95% isolated yield [1]. This yield benchmark is critical for process chemistry evaluation, as alternative routes using different solvents or bases may yield substantially lower recoveries .

Synthetic Methodology Process Chemistry Yield Optimization

LogP Differential: tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (114214-69-6) Exhibits Reduced Lipophilicity Relative to Methyl Carboxylate and Benzyl Carboxylate Analogs

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 114214-69-6) has a computed LogP of 0.8 (XLogP3) or 1.17 depending on calculation method [1]. The benzyl carbamate analog (benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate) exhibits substantially higher lipophilicity due to the aromatic benzyl moiety [2], while the methyl carbamate analog (methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate) has lower molecular weight but different acid-lability characteristics [3].

Lipophilicity Drug Design ADME

Proven Intermediate Status: Documented Utility of 114214-69-6 in the Synthesis of SR 9009 (REV-ERB Agonist) and FGFR1/2/3/4 Inhibitors

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 114214-69-6) is explicitly cited as a synthetic intermediate for two distinct pharmacologically relevant targets: (1) SR 9009, a synthetic REV-ERB agonist with potential applications in circadian rhythm and metabolic disease modulation [1]; and (2) a pan-FGFR1/2/3/4 inhibitor for cancer research . In contrast, the structurally related tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 270912-72-6) serves as an intermediate for SR 9009 synthesis via a different amide coupling pathway [2], while the unprotected 3-(hydroxymethyl)pyrrolidine (CAS 5082-74-6) lacks the nitrogen protection required for selective functionalization.

Medicinal Chemistry Drug Discovery Intermediate

Optimal Research and Industrial Deployment Scenarios for tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 114214-69-6)


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Nitrogen Protection

This compound is optimally deployed in multi-step synthetic sequences where the pyrrolidine nitrogen must remain masked during manipulations of the 3-hydroxymethyl group (e.g., oxidation to aldehyde, esterification, or glycosylation) . The Boc group provides acid-labile protection that can be selectively removed under mild acidic conditions (TFA/DCM) without affecting base-sensitive functional groups elsewhere in the molecule, enabling sequential functionalization strategies critical for complex drug candidate synthesis [1].

Synthesis of REV-ERB Agonists and Related Nuclear Receptor Modulators

As a documented intermediate for SR 9009, this compound is specifically suited for research programs targeting REV-ERB nuclear receptors involved in circadian rhythm, metabolism, and sleep disorders . The 3-hydroxymethyl substituent provides a vector for installing the thienopyrimidine pharmacophore characteristic of this chemotype, while the Boc protection ensures compatibility with the reductive amination and amide coupling steps required for final product assembly [2].

FGFR Kinase Inhibitor Scaffold Construction

This compound serves as a validated building block for FGFR1/2/3/4 inhibitor development programs, particularly in cancer research applications . The pyrrolidine ring with a 3-position hydroxymethyl substituent provides a conformationally constrained scaffold that can be elaborated into ATP-competitive kinase inhibitor chemotypes, with the Boc group enabling sequential introduction of hinge-binding and ribose-pocket substituents.

Process Chemistry Scale-Up and Route Optimization

The well-characterized synthetic route from 3-pyrrolidine methanol (95% isolated yield under defined conditions) makes this compound suitable for process chemistry development and scale-up activities [3]. The availability of detailed synthetic procedures, including stoichiometry (1:1 molar ratio of amine to Boc anhydride), base selection (triethylamine), and solvent (dichloromethane), provides a validated starting point for process optimization and kilogram-scale manufacturing assessment .

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